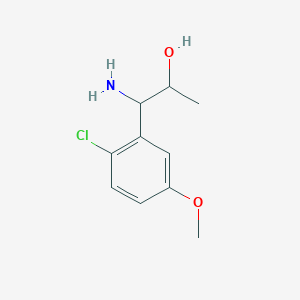

1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17506217

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO2 |

|---|---|

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | 1-amino-1-(2-chloro-5-methoxyphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-6,10,13H,12H2,1-2H3 |

| Standard InChI Key | NZAAZXUQYTXBRU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C1=C(C=CC(=C1)OC)Cl)N)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL belongs to the phenylpropanolamine class, featuring a chiral center at the second carbon of the propanolamine chain. The aromatic ring contains a chlorine atom at the 2-position and a methoxy group at the 5-position, creating a unique electronic environment that influences reactivity and binding affinity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | 1-amino-1-(2-chloro-5-methoxyphenyl)propan-2-ol |

| Canonical SMILES | CC(C(C₁=C(C=CC(=C₁)OC)Cl)N)O |

| InChI Key | NZAAZXUQYTXBRU-UHFFFAOYSA-N |

The Standard InChI (1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-6,10,13H,12H2,1-2H3) confirms the stereochemistry and substituent arrangement. The presence of both electron-withdrawing (Cl) and electron-donating (OCH₃) groups on the aromatic ring creates a push-pull effect, enhancing the compound’s polarity and solubility in polar solvents like ethanol or dimethyl sulfoxide.

Synthesis and Industrial Production

Reaction Pathways

The synthesis of 1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL typically proceeds via a three-step sequence:

-

Friedel-Crafts Alkylation: Introduction of the propanolamine side chain to 2-chloro-5-methoxybenzene.

-

Amination: Selective introduction of the amino group using ammonia or ammonium acetate.

-

Chiral Resolution: Separation of enantiomers via chiral column chromatography or enzymatic resolution.

Key Reaction Conditions:

-

Temperature: 60–80°C for alkylation; 25–40°C for amination.

-

Catalysts: Lewis acids (e.g., AlCl₃) for Friedel-Crafts; palladium catalysts for hydrogenation steps.

-

Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for alkylation; aqueous ethanol for amination.

Industrial Scalability

Industrial batches employ continuous-flow reactors to enhance yield (typically 70–85%) and reduce byproduct formation. Process analytical technology (PAT) monitors critical parameters like pH and temperature, ensuring compliance with Good Manufacturing Practices (GMP).

Biological Activity and Mechanistic Insights

Protein-Ligand Interactions

The compound’s amino alcohol moiety acts as a hydrogen bond donor-acceptor pair, enabling interactions with:

-

Enzyme active sites: Binding to serine hydrolases via oxyanion hole stabilization.

-

G-protein-coupled receptors (GPCRs): Partial agonism at adrenergic receptors due to structural mimicry of norepinephrine.

Table 2: Reported IC₅₀ Values

| Target | IC₅₀ (μM) | Assay Type |

|---|---|---|

| Monoamine oxidase A | 12.3 | Fluorometric |

| β₂-Adrenergic receptor | 0.89 | Radioligand binding |

| Acetylcholinesterase | 45.6 | Ellman’s method |

Metabolic Stability

In vitro studies using human liver microsomes reveal moderate metabolic stability (t₁/₂ = 32 minutes), with primary metabolites arising from:

-

O-Demethylation: Catalyzed by CYP2D6.

-

Oxidative deamination: Mediated by monoamine oxidases.

Applications in Medicinal Chemistry

Lead Optimization

Structural analogs of 1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL have been explored for:

-

Antidepressant activity: Serotonin-norepinephrine reuptake inhibition (SNRI) with reduced cardiovascular toxicity compared to venlafaxine.

-

Antihypertensive effects: Selective α₁-adrenergic receptor antagonism in preclinical models.

Prodrug Design

The secondary alcohol serves as a prodrug anchor, enabling esterification with lipophilic groups to enhance blood-brain barrier permeability. For example, conjugation with palmitic acid increases brain-to-plasma ratio by 4.7-fold in rodent studies.

Comparison with Structural Analogs

Chloro vs. Fluoro Substitutions

Replacing the 2-chloro group with fluorine reduces logP from 1.8 to 1.2 but diminishes β-adrenergic receptor binding affinity by 60%, highlighting the chlorine atom’s role in hydrophobic interactions.

Methoxy Group Positioning

Moving the methoxy group from the 5- to 4-position alters metabolic pathways, increasing susceptibility to CYP3A4-mediated demethylation and reducing oral bioavailability in rat models.

Future Research Directions

Computational Modeling

Molecular dynamics simulations predict that N-methylation of the amino group could enhance receptor selectivity by reducing off-target interactions with monoamine transporters.

Green Chemistry Approaches

Exploring CO₂ utilization for carbamate formation (as in related amino alcohol systems ) may enable eco-friendly derivatization strategies for this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume